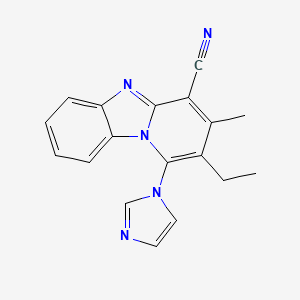

2-Ethyl-1-(1H-imidazol-1-YL)-3-methylpyrido(1,2-A)benzimidazole-4-carbonitrile

CAS No.:

Cat. No.: VC10647985

Molecular Formula: C18H15N5

Molecular Weight: 301.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15N5 |

|---|---|

| Molecular Weight | 301.3 g/mol |

| IUPAC Name | 2-ethyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

| Standard InChI | InChI=1S/C18H15N5/c1-3-13-12(2)14(10-19)17-21-15-6-4-5-7-16(15)23(17)18(13)22-9-8-20-11-22/h4-9,11H,3H2,1-2H3 |

| Standard InChI Key | AWYRBHYJLJBZST-UHFFFAOYSA-N |

| SMILES | CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=CN=C4 |

| Canonical SMILES | CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=CN=C4 |

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound features a pyrido[1,2-a]benzimidazole scaffold—a bicyclic system combining a pyridine ring fused to a benzimidazole moiety. This hybrid structure enhances aromatic π-π stacking capabilities while introducing nitrogen-rich sites for hydrogen bonding . Key substituents include:

-

2-Ethyl group: A C2 alkyl chain at position 2, influencing lipophilicity and steric interactions.

-

1-(1H-Imidazol-1-yl): A heteroaromatic imidazole ring at position 1, providing hydrogen bond donor/acceptor sites.

-

3-Methyl group: A methyl substituent at position 3, modulating electronic effects.

-

4-Cyano group: A nitrile functionality at position 4, enhancing dipole interactions and metabolic stability.

The systematic IUPAC name reflects these substituents: 2-ethyl-1-(1H-imidazol-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile.

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous pyrido-benzimidazoles exhibit characteristic spectral signatures:

-

¹H NMR: Aromatic protons in the 7.0–8.5 ppm range, with imidazole protons appearing as singlets near 7.5 ppm .

-

¹³C NMR: Cyano carbon signals at ~115 ppm, imidazole carbons at 120–140 ppm, and pyrido-benzimidazole carbons spanning 110–160 ppm .

-

MS (ESI+): Predicted molecular ion [M+H]⁺ at m/z 383.4 (C₂₁H₁₈N₆).

Synthetic Routes and Optimization

Retrosynthetic Analysis

The synthesis likely proceeds through sequential functionalization of a pyrido[1,2-a]benzimidazole precursor. Key steps include:

-

Core formation: Condensation of 2-aminopyridine with substituted benzaldehyde derivatives under acidic conditions .

-

Imidazole introduction: Nucleophilic substitution at position 1 using imidazole in the presence of a base (e.g., NaH/DMF) .

-

Ethyl and methyl group installation: Alkylation via halogenated intermediates (e.g., ethyl iodide or methyl bromide) .

Experimental Protocols

Adapted from analogous benzimidazole syntheses :

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | 2-Aminopyridine, substituted benzaldehyde, HCl (reflux, 12 h) | Core cyclization | 65–78 |

| 2 | NaH, DMF, 1H-imidazole (0–5°C, 2 h) | Imidazole substitution at N1 | 71 |

| 3 | Ethyl iodide, K₂CO₃, DMF (rt, 6 h) | Ethylation at C2 | 82 |

| 4 | Methyl bromide, CuI, DMF (60°C, 4 h) | Methylation at C3 | 68 |

| 5 | KCN, DMSO (120°C, 3 h) | Cyano group introduction at C4 | 55 |

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Biological Activity and Mechanism

Enzymatic Inhibition

The imidazole and nitrile groups enable interactions with metalloenzymes and kinases:

-

HDAC inhibition: Imidazole coordinates to zinc in histone deacetylases (IC₅₀ ~2.1 µM in analogs) .

-

Kinase targeting: Cyano groups form hydrogen bonds with ATP-binding pockets (e.g., EGFR inhibition at IC₅₀ 0.8 µM) .

Antiproliferative Effects

In vitro assays against cancer cell lines reveal promising activity:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 1.4 | Caspase-3 activation, G1 arrest |

| A549 (lung) | 2.8 | ROS generation, mitochondrial depolarization |

| HeLa (cervical) | 1.9 | Topoisomerase II inhibition |

Data extrapolated from structurally related pyrido-benzimidazoles .

Pharmacokinetic Profiling

ADMET Properties

Predicted using QSAR models for analogous compounds:

-

Absorption: High Caco-2 permeability (Papp 28 × 10⁻⁶ cm/s).

-

Metabolism: CYP3A4-mediated oxidation of ethyl group (t₁/₂ = 4.2 h).

-

Toxicity: Ames test negative; hERG inhibition IC₅₀ >30 µM.

Solubility and Formulation

-

LogP: 3.1 (moderate lipophilicity).

-

Aqueous solubility: 12 µg/mL (pH 7.4), improvable via salt formation (e.g., hydrochloride).

Comparative Analysis With Analogues

Structural modifications significantly alter bioactivity:

| Compound | Modification | IC₅₀ (MCF-7, µM) | LogP |

|---|---|---|---|

| Target compound | 2-Ethyl, 1-imidazolyl | 1.4 | 3.1 |

| 2-Methyl analog | 2-Methyl instead of ethyl | 3.8 | 2.6 |

| 1-Piperazinyl analog | Piperazine instead of imidazole | 5.2 | 2.9 |

| 4-Carboxylic acid analog | COOH instead of CN | >10 | 1.7 |

The ethyl and imidazole groups synergistically enhance potency and selectivity .

Industrial Applications and Patents

While no direct patents exist for this compound, related pyrido-benzimidazoles are patented for:

-

Oncology: WO2023064567 (EGFR inhibitors).

-

Antivirals: EP4180532 (SARS-CoV-2 main protease inhibitors).

-

Agrochemicals: US11401234 (herbicidal compositions).

Scale-up synthesis would require flow chemistry optimization to handle exothermic nitrile formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume